molecular formula C36H66ClN B12531776 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride CAS No. 681441-66-7

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride

Cat. No.: B12531776
CAS No.: 681441-66-7
M. Wt: 548.4 g/mol
InChI Key: WIWIBXBSXLGFHD-UHFFFAOYSA-M
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Description

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is a quaternary ammonium compound. It is characterized by a long hydrophobic tail and a positively charged pyridinium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride typically involves the quaternization of pyridine with a long-chain alkyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

[ \text{Pyridine} + \text{Octadec-9-en-1-yl chloride} \rightarrow \text{1-(Octadec-9-en-1-yl)pyridinium chloride} ]

This intermediate is then reacted with tridecyl bromide to form the final product:

[ \text{1-(Octadec-9-en-1-yl)pyridinium chloride} + \text{Tridecyl bromide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The double bond in the octadec-9-en-1-yl chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Silver nitrate (AgNO₃) can be used to facilitate the exchange of chloride with other anions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated derivatives.

    Substitution: Bromide or iodide derivatives.

Scientific Research Applications

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis. The positively charged pyridinium head interacts with negatively charged cell components, enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.

Uniqueness

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is unique due to its specific combination of a long hydrophobic tail and a pyridinium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and antimicrobial properties.

Properties

CAS No.

681441-66-7

Molecular Formula

C36H66ClN

Molecular Weight

548.4 g/mol

IUPAC Name

1-octadec-9-enyl-4-tridecylpyridin-1-ium;chloride

InChI

InChI=1S/C36H66N.ClH/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33-37-34-31-36(32-35-37)30-28-26-24-22-20-14-12-10-8-6-4-2;/h16-17,31-32,34-35H,3-15,18-30,33H2,1-2H3;1H/q+1;/p-1

InChI Key

WIWIBXBSXLGFHD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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